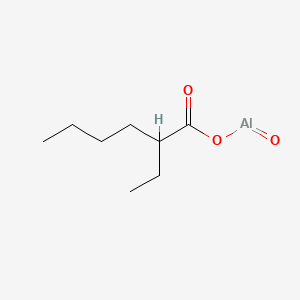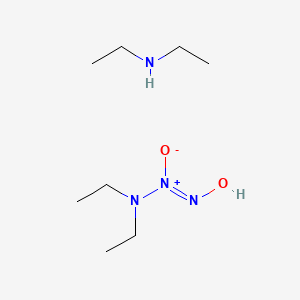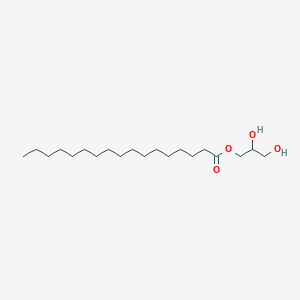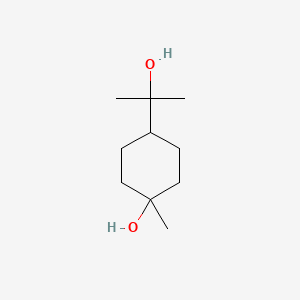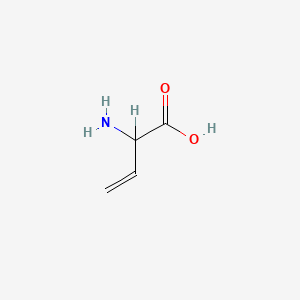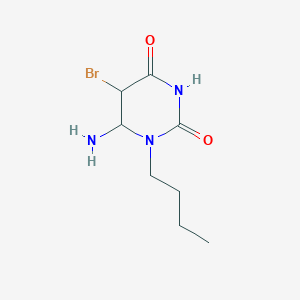
Cerium(III) 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula [CH3(CH2)3CH(C2H5)CO2]3Ce. It is a cerium salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various chemical reactions. This compound is known for its stability and solubility in organic solvents, making it valuable in industrial and research applications .
Wirkmechanismus
Target of Action
Cerium(III) 2-ethylhexanoate is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the conversion of reactants to products.
Mode of Action
As a catalyst, this compound lowers the activation energy of the reaction, thereby speeding up the reaction rate . It interacts with the reactants, forming temporary complexes that allow the reaction to proceed more easily. After the reaction, it is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For instance, it has been used in the preparation of inorganic nanoparticles in oil-in-water microemulsions . In this context, it affects the pathways leading to nanoparticle formation.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . For example, in the synthesis of inorganic nanoparticles, it enables the formation of nanoparticles with desired properties .
Biochemische Analyse
Biochemical Properties
It is known to have good stability and is not sensitive to oxygen and moisture . It can act as a catalyst in some organic synthesis reactions . It can also form stable complexes in solvents .
Molecular Mechanism
It is known to form stable complexes in solvents , which suggests that it may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
It is known to be a stable compound that is not easily affected by air, moisture, and light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) 2-ethylhexanoate is typically synthesized by reacting cerium salts, such as cerium nitrate or cerium chloride, with 2-ethylhexanoic acid in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{CeCl}_3 + 3 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Ce(C}8\text{H}{15}\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process includes steps such as crystallization and drying to obtain the final solid product[2][2].
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to cerium(IV) compounds.
Reduction: It can also be reduced back to cerium(III) from cerium(IV) states.
Substitution: This compound can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like toluene, xylene.
Major Products:
Oxidation: Cerium(IV) oxide.
Reduction: Cerium(III) oxide.
Substitution: Various cerium complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Cerium(III) 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of coatings, paints, and as a stabilizer in plastics.
Vergleich Mit ähnlichen Verbindungen
Cerium(IV) oxide: Another cerium compound used as a catalyst and in biomedical applications.
Cerium(III) nitrate: Used in similar catalytic applications but differs in its solubility and reactivity.
Cerium(III) chloride: Commonly used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness: Cerium(III) 2-ethylhexanoate is unique due to its solubility in organic solvents and its stability, which makes it particularly useful in industrial applications where other cerium compounds may not be as effective .
Eigenschaften
CAS-Nummer |
56797-01-4 |
|---|---|
Molekularformel |
C24H48CeO6 |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
cerium;2-ethylhexanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
FXNONNRUNQPNLF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3] |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ce] |
Physikalische Beschreibung |
Other Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


